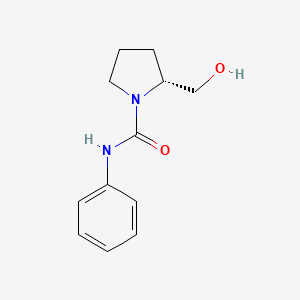
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide, also known as PHP, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors, including the dopamine and serotonin receptors. It has been shown to increase the release of dopamine and inhibit the reuptake of serotonin, leading to an increase in their concentration in the brain.
Biochemical and physiological effects:
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects in the body, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to have potential antipsychotic effects and may be useful in the treatment of certain psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide in laboratory experiments is its availability and relatively low cost. It is also easy to synthesize and can be modified to produce other compounds with different properties. However, one of the limitations of using (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide, including the development of new compounds based on its structure, the investigation of its potential therapeutic effects in various disease models, and the elucidation of its mechanism of action. Additionally, the use of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide in combination with other compounds may lead to the development of new treatments for various disorders.
Synthesis Methods
The synthesis of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide can be achieved through several methods, including the reaction of 2-pyrrolidinone with benzaldehyde in the presence of sodium borohydride, or the reaction of N-phenylpyrrolidine-2-carboxylic acid with formaldehyde in the presence of sodium borohydride. These methods have been widely used in the laboratory to produce high-quality (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide for research purposes.
Scientific Research Applications
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a building block for the synthesis of various compounds with potential therapeutic effects. In neuroscience, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a tool to study the function of certain neurotransmitter receptors. In pharmacology, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a model compound to study the metabolism and pharmacokinetics of other drugs.
properties
IUPAC Name |
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVPJJALOUAHL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
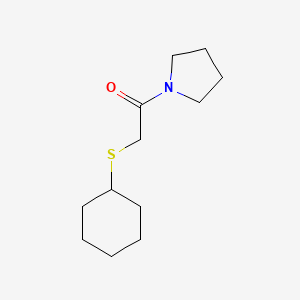
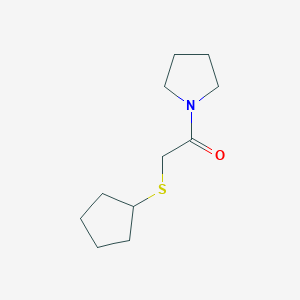
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
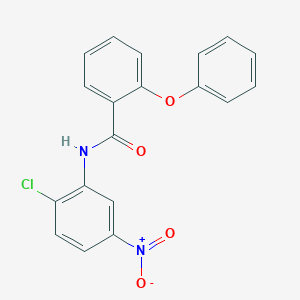
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
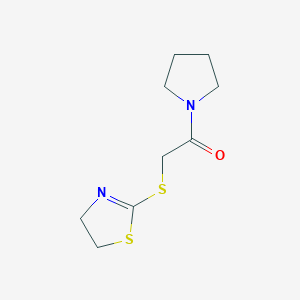


![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
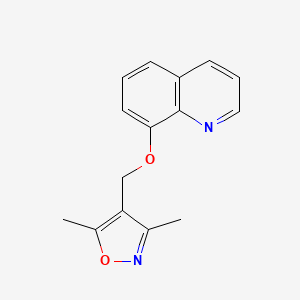
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)